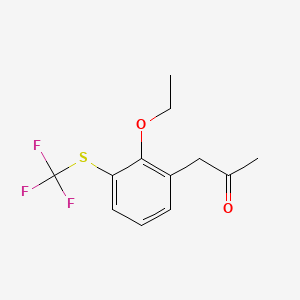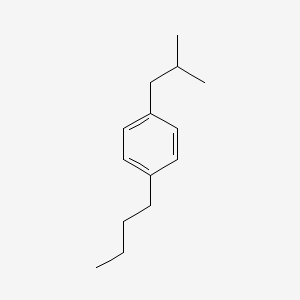
Benzene, 1-butyl-4-(2-methylpropyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-butyl-4-(2-methylpropyl) is an organic compound with the molecular formula C₁₄H₂₂. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by butyl and 2-methylpropyl groups, respectively. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-butyl-4-(2-methylpropyl) can be achieved through a multi-step process involving Friedel-Crafts alkylation. The general steps include:
Friedel-Crafts Acylation: Benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form an acylbenzene intermediate.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: Benzene, 1-butyl-4-(2-methylpropyl) can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various functional groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-butyl-4-(2-methylpropyl) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-butyl-4-(2-methylpropyl) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. For example, it may inhibit or activate specific enzymes, alter membrane fluidity, or interact with DNA and RNA, affecting gene expression.
Comparaison Avec Des Composés Similaires
- Benzene, 1-methyl-4-(2-methylpropyl)
- Benzene, 1-butyl-4-methyl
- Benzene, 1-isobutyl-4-butyl
Comparison: Benzene, 1-butyl-4-(2-methylpropyl) is unique due to the specific arrangement of its butyl and 2-methylpropyl groups. This structural configuration imparts distinct chemical and physical properties compared to its analogs. For instance, the steric hindrance and electronic effects of the substituents can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
62449-91-6 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1-butyl-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C14H22/c1-4-5-6-13-7-9-14(10-8-13)11-12(2)3/h7-10,12H,4-6,11H2,1-3H3 |
Clé InChI |
YGZJMJYMAYHEMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(diphenylmethylidene)amino]benzoate](/img/structure/B14066205.png)
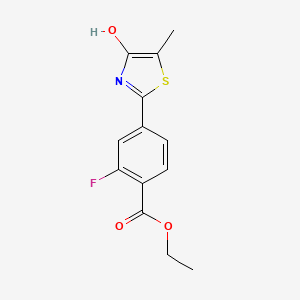
![3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14066213.png)
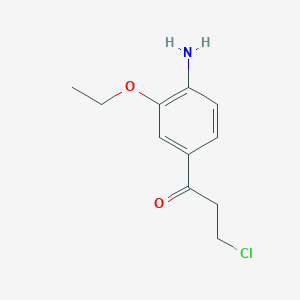

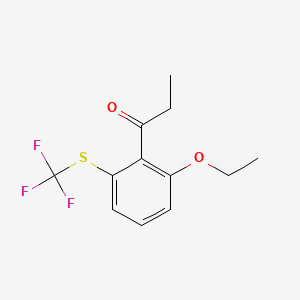
![[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14066233.png)
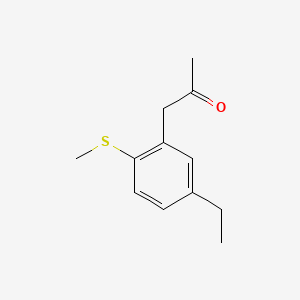

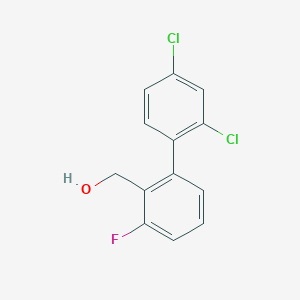
![2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B14066258.png)
![Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14066266.png)
